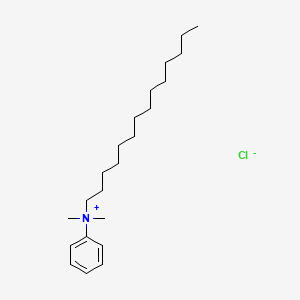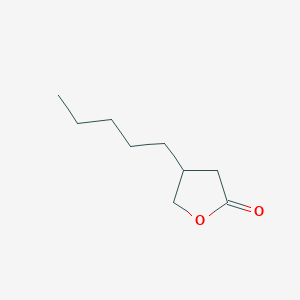
4-Pentyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Pentyloxolan-2-one involves the cyclization of 5-hydroxydecanoic acid. This reaction typically occurs under acidic conditions, where the hydroxyl group reacts with the carboxylic acid group to form the lactone ring. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the hydrogenation of 4-pentenoic acid followed by cyclization. This method is preferred due to its high yield and purity. The reaction conditions involve the use of a hydrogenation catalyst such as palladium on carbon and a suitable solvent like ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 5-hydroxydecanoic acid.
Substitution: Various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the flavor and fragrance industry as a flavoring agent and in the production of perfumes and cosmetics.
Mécanisme D'action
The mechanism of action of 4-Pentyloxolan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, in biological systems, it can interact with membrane proteins, altering their function and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Nonanolactone:
Dihydro-5-pentyl-2(3H)-furanone: Another lactone with similar chemical properties and applications.
4-Nonanolactone: A related compound with a similar lactone ring structure.
Uniqueness
4-Pentyloxolan-2-one is unique due to its specific odor profile and its widespread occurrence in natural sources. Its ability to impart a creamy and coconut-like flavor makes it particularly valuable in the food and fragrance industries. Additionally, its versatility in chemical reactions and potential biological activities further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
55881-98-6 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-pentyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3 |
Clé InChI |
KLOKEKBLBOCWBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
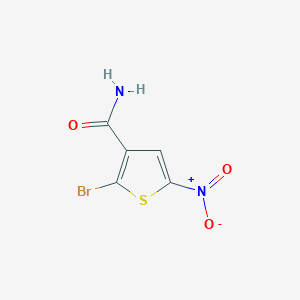
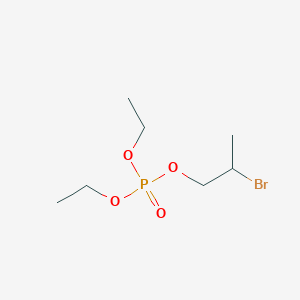
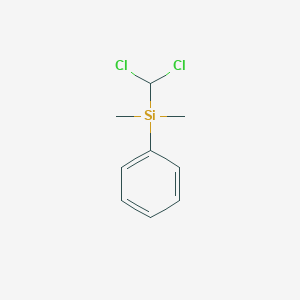
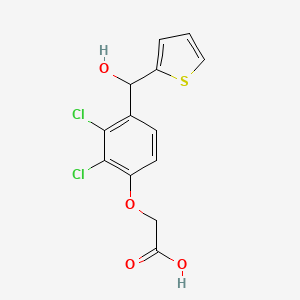

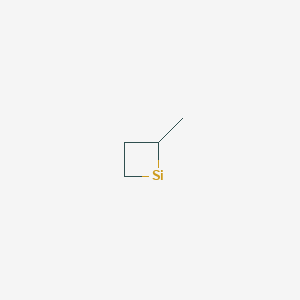
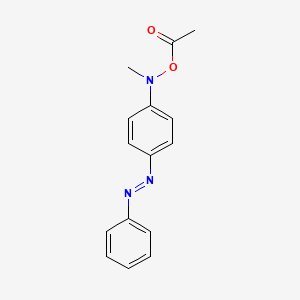
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
